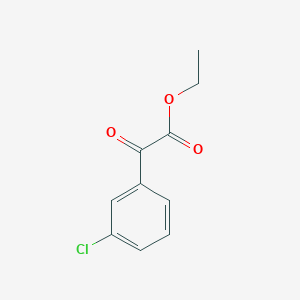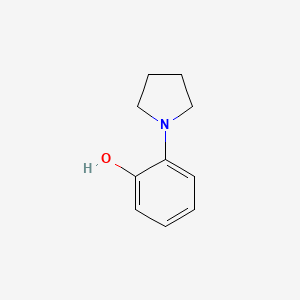
2-oxo-2-(3-chlorophényl)acétate d’éthyle
Vue d'ensemble
Description
Ethyl 2-(3-chlorophenyl)-2-oxoacetate is a useful research compound. Its molecular formula is C10H9ClO3 and its molecular weight is 212.63 g/mol. The purity is usually 95%.
The exact mass of the compound Ethyl 2-(3-chlorophenyl)-2-oxoacetate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Ethyl 2-(3-chlorophenyl)-2-oxoacetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-(3-chlorophenyl)-2-oxoacetate including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthèse de dérivés thiophéniques
2-oxo-2-(3-chlorophényl)acétate d’éthyle: joue un rôle crucial dans la synthèse de dérivés thiophéniques, qui sont une classe de composés biologiquement actifs. Ces dérivés sont utilisés en chimie industrielle et en science des matériaux comme inhibiteurs de corrosion et jouent un rôle important dans le développement des semi-conducteurs organiques, des transistors à effet de champ organiques (OFET) et des diodes électroluminescentes organiques (OLED) .
Applications pharmaceutiques
Le composé sert de précurseur dans la synthèse pharmaceutique. Par exemple, les analogues à base de thiophène présentent des propriétés pharmacologiques telles que des effets anticancéreux, anti-inflammatoires, antimicrobiens, antihypertenseurs et anti-athéroscléreux. Il est utilisé pour améliorer les composés avancés avec une variété d’effets biologiques .
Études de cristallographie
This compound: peut être utilisé dans des études de cristallographie pour comprendre les structures cristallines des molécules complexes. Ceci est crucial pour la conception de médicaments avec des interactions spécifiques au niveau moléculaire .
Recherche antimicrobienne
Les dérivés de This compound ont montré un potentiel dans des études d’activité antimicrobienne. Cette application est essentielle pour développer de nouveaux antibiotiques et comprendre les mécanismes de résistance .
Méthodologies de synthèse organique
Ce composé est impliqué dans diverses méthodologies de synthèse organique, notamment la réaction de Gewald, la synthèse de Paal-Knorr et d’autres. Ces méthodes sont essentielles pour créer une large gamme de composés organiques avec des applications potentielles dans différents domaines .
Science des matériaux
En science des matériaux, This compound est utilisé pour créer des matériaux avec des propriétés spécifiques, telles que la conductivité ou la luminescence, qui sont importantes pour le développement de nouveaux dispositifs électroniques .
Capacités antitumorales
La recherche indique que les dérivés de ce composé ont des capacités antitumorales, ce qui pourrait conduire au développement de nouveaux traitements contre le cancer. Comprendre la relation structure-activité est essentiel dans cette application .
Systèmes avancés de délivrance de médicaments
Enfin, This compound peut être utilisé pour concevoir des systèmes avancés de délivrance de médicaments. Sa structure chimique permet des modifications qui peuvent améliorer la solubilité, la stabilité et la délivrance ciblée des médicaments .
Mécanisme D'action
Target of Action
Many bioactive aromatic compounds, including those with similar structures to Ethyl 2-(3-chlorophenyl)-2-oxoacetate, have been found to bind with high affinity to multiple receptors . These receptors can be involved in a variety of biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .
Mode of Action
The interaction of these compounds with their targets often results in changes to the function of the target, which can lead to a variety of biological effects . The exact mode of action would depend on the specific target and the structure of the compound.
Biochemical Pathways
Compounds like Ethyl 2-(3-chlorophenyl)-2-oxoacetate can affect a variety of biochemical pathways. For example, indole derivatives, which are structurally similar, have been found to affect a variety of pathways related to the biological activities mentioned above .
Result of Action
The molecular and cellular effects of a compound’s action would depend on its specific targets and mode of action. For similar compounds, these effects can range from changes in cell signaling to the induction of cell death in the case of anticancer activities .
Propriétés
IUPAC Name |
ethyl 2-(3-chlorophenyl)-2-oxoacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO3/c1-2-14-10(13)9(12)7-4-3-5-8(11)6-7/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AORWOAPLLYVOEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C1=CC(=CC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80374498 | |
| Record name | ethyl 2-(3-chlorophenyl)-2-oxoacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80374498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62123-73-3 | |
| Record name | ethyl 2-(3-chlorophenyl)-2-oxoacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80374498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 3-chlorobenzoylformate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














